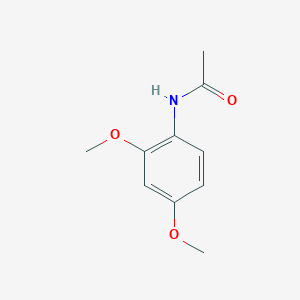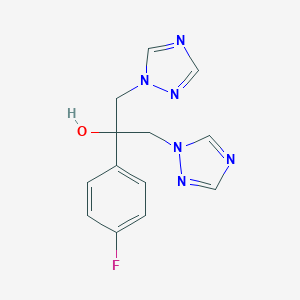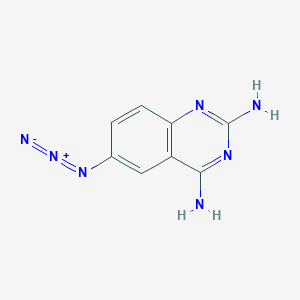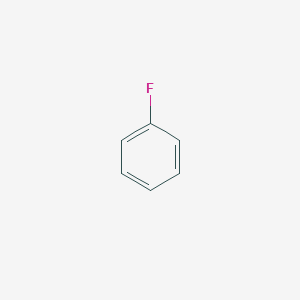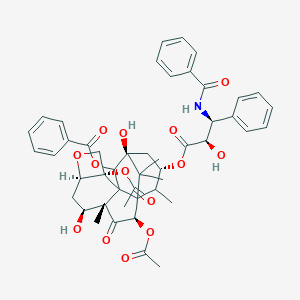
Paclitaxel Photodegradant
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Research has focused on developing novel synthesis methods for paclitaxel and its derivatives, aiming for higher efficacy and fewer side effects. For instance, a convergent synthesis of the ABC ring of paclitaxel demonstrated the potential for crafting highly strained tricarbocyclic structures, highlighting the complexity and innovation in paclitaxel synthesis research (Fukaya et al., 2015).
Molecular Structure Analysis
The crystal and molecular structure of paclitaxel has been elucidated, revealing insights into its interaction with microtubules. The structure is characterized by a taxane ring and a unique side chain, which are critical for its biological activity. This knowledge is fundamental for designing analogs with improved properties (Mastropaolo et al., 1995).
Chemical Reactions and Properties
Paclitaxel undergoes various chemical reactions, leading to the formation of degradants under different conditions, such as exposure to light, acid, and base. Understanding these reactions is essential for improving the stability and shelf-life of paclitaxel formulations (Volk et al., 1997).
Physical Properties Analysis
Nanoparticle systems have been explored to enhance the physical properties of paclitaxel, including solubility and stability. These systems utilize biodegradable polymers and surfactants to achieve controlled release and targeted delivery, significantly influencing the drug's therapeutic profile (Liu et al., 2010).
Chemical Properties Analysis
The development of paclitaxel drug delivery systems, such as liposomes and polymeric nanoparticles, focuses on modifying its chemical properties to overcome solubility challenges and reduce side effects. These innovative formulations aim to achieve a sustained, controlled, and targeted delivery of paclitaxel, enhancing its therapeutic efficacy and safety profile (Zhang et al., 2013).
Wissenschaftliche Forschungsanwendungen
Localized Drug Delivery for Cancer Treatment
- Microparticles for Local Delivery : A study by Xie, Marijnissen, and Wang (2006) developed biodegradable polymeric particles using electrohydrodynamic atomization for the sustained delivery of Paclitaxel to treat C6 glioma in vitro. This method showed potential for local drug delivery to treat malignant glioma, indicating that encapsulated Paclitaxel could retain its biological function and inhibit glioma cells more effectively than the conventional formulation Xie, J., Marijnissen, J., & Wang, C.-H. (2006).
Nanoparticle-Based Drug Delivery Systems
Nanospheres for Clinical Administration : Feng, Huang, and Mu (2000) investigated the use of FDA-approved biodegradable polymers for fabricating paclitaxel-loaded nanospheres. These nanospheres could potentially eliminate side effects caused by traditional excipients and offer controlled drug release over months, highlighting a shift towards safer and more effective chemotherapy options Feng, S., Huang, G., & Mu, L. (2000).
Nanoparticles for Targeted Delivery : Another approach by Feng, Mu, Win, and Huang (2004) involved the fabrication of nanoparticles using biodegradable polymers with natural emulsifiers for the delivery of Paclitaxel. This method aimed at high drug encapsulation efficiency, controlled release, and increased cellular uptake, potentially improving the quality of life for patients through personalized chemotherapy Feng, S., Mu, L., Win, K. Y., & Huang, G. (2004).
Synergistic Chemo-radioisotope Therapy
- Combined Chemo-radioisotope Therapy : Tian et al. (2017) developed biocompatible/biodegradable nanoparticles using Paclitaxel to induce human serum albumin self-assembly pre-labeled with radionuclide I-131. This novel approach for combined chemotherapy and radioisotope therapy showed prolonged circulation time, high tumor-specific uptake, and enhanced therapeutic efficacy due to modulated tumor microenvironment Tian, L., Chen, Q., Yi, X., Wang, G., Chen, J., Ning, P., Yang, K., & Liu, Z. (2017).
Enhanced Drug Delivery and Efficacy
- Paclitaxel Drug Delivery Systems Review : Zhang, Mei, and Feng (2013) provided a comprehensive review of various Paclitaxel delivery systems, such as nanoparticles, micelles, and liposomes, which have been developed to enhance its solubility, permeability, and stability. This review underscores the potential of pharmaceutical nanotechnology to solve drug formulation and delivery challenges, aiming for increased therapeutic effects and reduced side effects Zhang, Z., Mei, L., & Feng, S. (2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2,10-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-5,13-dihydroxy-4,16,17,17-tetramethyl-3-oxo-8-oxapentacyclo[11.3.1.01,11.04,11.07,10]heptadecan-12-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-40(56)35(52)34(28-16-10-7-11-17-28)48-38(54)29-18-12-8-13-19-29)23-44(57)41(61-39(55)30-20-14-9-15-21-30)47-43(6,32(51)22-33-45(47,24-58-33)62-27(3)50)36(53)37(59-26(2)49)46(25,47)42(44,4)5/h7-21,25,31-35,37,41,51-52,57H,22-24H2,1-6H3,(H,48,54) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCCAPSSSZMPLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paclitaxel Photodegradant | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

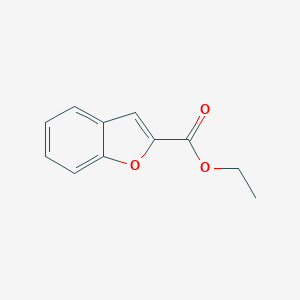
![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)
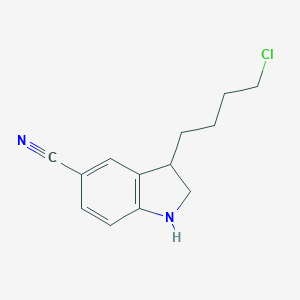
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)
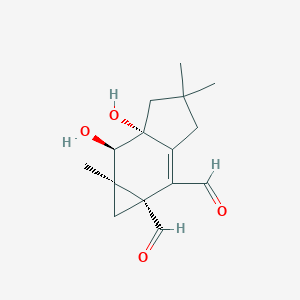
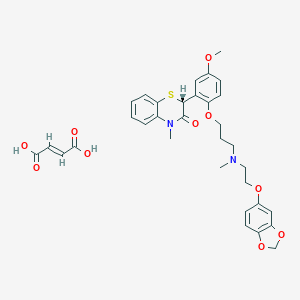
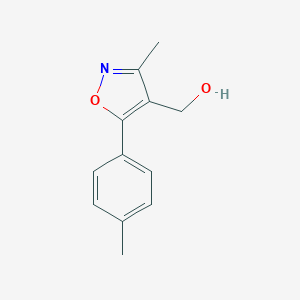
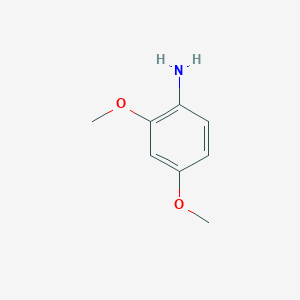

![2-Bromo-1-[4-pyridyl]ethanol](/img/structure/B45889.png)
